molecular formula C10H10BrF3O2 B176539 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene CAS No. 160969-00-6

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B176539
CAS No.: 160969-00-6
M. Wt: 299.08 g/mol
InChI Key: BPRQLNDSURZFSX-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of both bromoethoxy and trifluoroethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products:

    Nucleophilic Substitution: Corresponding azides, thiocyanates, or ethers.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols or alkanes.

Scientific Research Applications

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.

    Materials Science: Utilized in the design and synthesis of novel materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The trifluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromoethoxy group can facilitate covalent binding to target molecules.

Comparison with Similar Compounds

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:

    This compound: Similar in structure but with different substituents on the benzene ring.

    1-(2-Chloroethoxy)-2-(2,2,2-trifluoroethoxy)benzene: Contains a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.

    1-(2-Bromoethoxy)-2-(2,2,2-difluoroethoxy)benzene: Contains a difluoroethoxy group instead of a trifluoroethoxy group, which can influence its chemical properties and biological activity.

The uniqueness of this compound lies in the combination of bromoethoxy and trifluoroethoxy groups, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c11-5-6-15-8-3-1-2-4-9(8)16-7-10(12,13)14/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRQLNDSURZFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCBr)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602331
Record name 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160969-00-6
Record name 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an aqueous solution (15 ml) of sodium hydroxide (0.63 g) were added 2-(2,2,2-trifluoroethoxy)phenol (2.85 g) and 1,2-dibromoethane (1.68 ml), and the mixture was reacted with stirring at 120° C. for 8 hours. To the reaction mixture was added concentrated hydrochloric acid (1.3 ml), and the mixture was extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by medium pressure liquid column chromatography on silica gel using a mixture of hexane and diethyl ether (5/1) as eluent to give 1.78 g of 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene as an oil
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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